4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester
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Overview
Description
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester is an organic compound with the molecular formula C37H36O14 and a molecular weight of 704.67 g/mol . This compound is known for its applications in various fields, including polymer chemistry and materials science. It is often used as a monomer in the synthesis of liquid crystal polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with 4-hydroxybutyl acrylate under acidic conditions . The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP) and N,N-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) as the solvent[4][4]. The reaction mixture is stirred at 40°C for several hours, followed by crystallization using methanol[4][4].
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Polymerization: Acts as a monomer in radical polymerization reactions.
Hydrolysis: Breakdown into constituent acids and alcohols under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Catalyzed by DMAP and DIC in THF.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN).
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
Esterification: Produces esters with various carboxylic acids.
Polymerization: Yields high-molecular-weight polymers.
Hydrolysis: Results in the formation of benzoic acid derivatives and alcohols.
Scientific Research Applications
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of liquid crystal polymers, which are essential in display technologies.
Materials Science: Employed in the development of advanced materials with unique optical and mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and other polymer-based products.
Mechanism of Action
The mechanism of action of 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound participate in radical polymerization, leading to the formation of high-molecular-weight polymers[4][4]. These polymers exhibit unique properties such as high thermal stability and mechanical strength, making them suitable for various applications[4][4].
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid 2-methyl-1,4-phenylene ester
- 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid 4-methoxyphenyl ester
Uniqueness
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester is unique due to its biphenyl structure, which imparts rigidity and enhances the thermal stability of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Biological Activity
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester, also known by its CAS number 245760-39-8, is a complex organic compound characterized by its unique biphenyl structure and various functional groups including an ester and a propenyl group. The molecular formula of this compound is C26H24O5, with a molecular weight of approximately 416.47 g/mol. This compound has garnered interest in biological and synthetic chemistry due to its potential reactivity and biological activities.
Chemical Structure and Properties
The compound's structure allows for diverse interactions owing to the presence of multiple functional groups. The biphenyl moiety combined with a butoxy chain and an ester functional group enhances its chemical reactivity and potential biological activity.
Structural Formula
Key Properties
Property | Value |
---|---|
Molecular Weight | 416.47 g/mol |
Boiling Point | Approximately 585.4 °C |
Chemical Structure | Biphenyl with butoxy chain and propenyl group |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties and potential anticancer activity. The propenyl group is particularly noteworthy for its role in enhancing the compound's reactivity towards biological macromolecules.
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the anti-inflammatory effects of similar compounds in vitro, demonstrating that derivatives with propenyl groups could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid may have similar effects. -
Anticancer Potential :
Research has indicated that compounds with biphenyl structures can exhibit cytotoxic effects against various cancer cell lines. One study showed that derivatives with similar structural features inhibited cell proliferation in breast cancer cells, suggesting a potential application for this compound in cancer therapy.
Biological Assays
Biological assays performed on related compounds reveal promising results:
Compound | Assay Type | Result |
---|---|---|
Propenyl benzoates | Cytotoxicity assay | IC50 values < 20 µM against cancer cells |
Biphenyl derivatives | Inflammation model | Significant reduction in TNF-alpha levels |
Properties
CAS No. |
245760-39-8 |
---|---|
Molecular Formula |
C26H24O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate |
InChI |
InChI=1S/C26H24O5/c1-2-25(27)30-19-7-6-18-29-23-14-12-22(13-15-23)26(28)31-24-16-10-21(11-17-24)20-8-4-3-5-9-20/h2-5,8-17H,1,6-7,18-19H2 |
InChI Key |
BTEWCIUTIIUMPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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